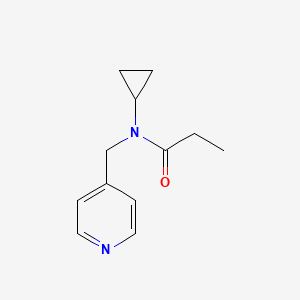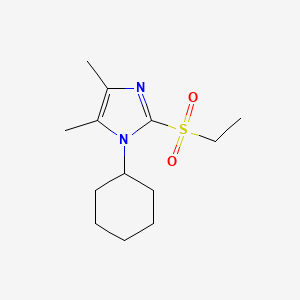![molecular formula C12H16N2O5S B7567000 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)
2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid, also known as AMSA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. AMSA belongs to a class of compounds known as anthracyclines, which are commonly used in chemotherapy to treat a variety of cancers.
Wirkmechanismus
2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid works by binding to DNA and preventing the replication of cancer cells. It also causes breaks in the DNA strands, which leads to the death of cancer cells. 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid is effective against both dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid has been shown to have several biochemical and physiological effects. It can cause DNA damage, inhibit DNA synthesis, and induce apoptosis, or programmed cell death. 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid can also cause oxidative stress, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid in lab experiments is that it has been extensively studied and is well understood. It is also effective against a variety of cancers, which makes it a useful tool for cancer research. However, 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid can be toxic to normal cells, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid. One area of research is the development of new and more effective analogs of 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid. Another area of research is the use of 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid in combination with other drugs to increase its effectiveness. Finally, there is a need for more research on the mechanisms of action of 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid, which could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid involves several steps, including the reaction of 5-amino-2-methylbenzenesulfonamide with chloroacetic acid, followed by the addition of formaldehyde and sodium hydroxide. The resulting compound is then treated with acetic anhydride to produce the final product, 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including leukemia, lymphoma, breast cancer, and lung cancer. 2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid works by inhibiting DNA synthesis and damaging DNA, which leads to the death of cancer cells.
Eigenschaften
IUPAC Name |
2-[(5-acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8-4-5-10(13-9(2)15)6-11(8)20(18,19)14(3)7-12(16)17/h4-6H,7H2,1-3H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKMPBMZZAUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)



